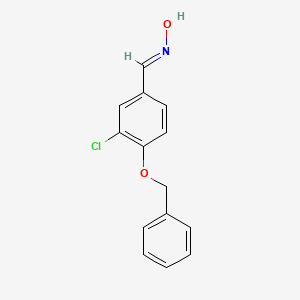

4-(benzyloxy)-3-chlorobenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(benzyloxy)-3-chlorobenzaldehyde oxime typically involves reactions like Knoevenagel condensation, which is utilized in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). Moreover, the synthesis of related compounds, such as benzil-α-arylimino oximes, involves condensation reactions followed by oxidative cyclization (Aggarwal et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(benzyloxy)-3-chlorobenzaldehyde oxime has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of related oxime compounds shows significant stabilization through intramolecular hydrogen bonds (Holzer et al., 2003).

Chemical Reactions and Properties

Oximes, including 4-(benzyloxy)-3-chlorobenzaldehyde oxime, participate in various chemical reactions. They are involved in cycloaddition reactions, such as the formal [4+2] cycloaddition with o-hydroxybenzyl alcohols under visible light to synthesize 1,3-benzoxazine derivatives (Qi et al., 2023). Furthermore, the oxime functional groups contribute to the formation of hydrogen-bonded network structures, significantly impacting the compound's supramolecular architecture (Bruton et al., 2003).

Aplicaciones Científicas De Investigación

Nucleophilicity and Reactivity

The study by Bolotin et al. (2016) explores the nucleophilicity of various oxime species, including 4-morpholylcarbamidoxime and benzamidoxime, in reactions with nitrilium closo-decaborate clusters. This research provides insights into the reactivity of oximes and their potential applications in synthetic organic chemistry, particularly in nucleophilic addition reactions (Bolotin et al., 2016).

Advanced Oxidation Processes

Bokare and Choi (2011) report on the oxidative degradation of aqueous organic pollutants using advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle. Their findings demonstrate the potential of using oximes in environmental remediation techniques to degrade pollutants effectively (Bokare & Choi, 2011).

Photophysical and Photochemical Properties

The synthesis, photophysical, and photochemical properties of substituted zinc phthalocyanines, as reported by GÜrol et al. (2007), show the potential of oxime derivatives in photodynamic therapy (PDT) applications. These compounds demonstrate high triplet and singlet oxygen quantum yields, indicating their usefulness as Type II photosensitizers in PDT (GÜrol et al., 2007).

Synthesis of Quinoxaline-1-Oxides

Aggarwal et al. (2006) developed a synthetic protocol for the oxidation of benzil-α-arylimino oximes, leading to the efficient synthesis of 2,3-diphenylquinoxaline-1-oxide. This study highlights the application of oximes in the synthesis of heterocyclic compounds, which are valuable in various chemical industries (Aggarwal et al., 2006).

Anticancer Activity

Song et al. (2005) investigated the synthesis and anticancer activity of 2,3,4‐trimethoxyacetophenoxime ester compounds containing a benzothiazole moiety. Their research provides a basis for the development of new anticancer agents, demonstrating the potential medicinal applications of oxime derivatives (Song et al., 2005).

Propiedades

IUPAC Name |

(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFKQMOUAEDRF-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)